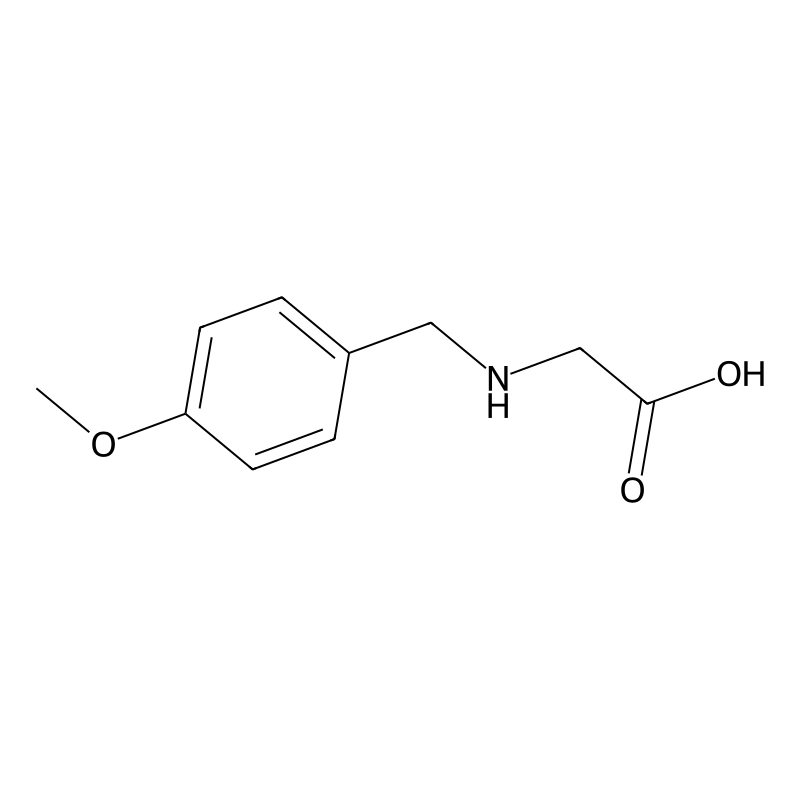

N-(4-Methoxybenzyl)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis

N-(4-Methoxybenzyl)glycine possesses a glycine residue, which is a common amino acid found in proteins. The presence of the methoxybenzyl group could potentially serve as a protecting group during peptide synthesis. Protecting groups are used to temporarily mask the reactivity of certain functional groups within a molecule while allowing for the manipulation of other functional groups. Once the desired peptide sequence is assembled, the methoxybenzyl group could be cleaved to reveal the free glycine residue [].

Medicinal Chemistry

The aromatic methoxybenzyl moiety is a common structural element found in various bioactive molecules. Researchers might explore N-(4-Methoxybenzyl)glycine as a starting material for the synthesis of novel compounds with potential therapeutic applications. This would involve linking the N-(4-Methoxybenzyl)glycine to other chemical entities to create new drug candidates.

Material Science

Due to the presence of both a polar (carboxyl group) and a non-polar (methoxybenzyl group) functional group, N-(4-Methoxybenzyl)glycine could potentially be used as a building block in the design of new materials with specific properties. For instance, it might be employed in the creation of self-assembling molecules or materials with tunable hydrophobicity [].

N-(4-Methoxybenzyl)glycine is an organic compound characterized by the molecular formula C₁₀H₁₃NO₃. It consists of a glycine backbone with a 4-methoxybenzyl group attached to the nitrogen atom. This structure contributes to its unique chemical properties and biological activities, making it a subject of interest in both organic synthesis and medicinal chemistry. The compound is often utilized as a reagent or substrate in various

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Deprotection Reactions: The 4-methoxybenzyl group can be removed under specific conditions, facilitating the conversion of protected amino acids into their free forms

N-(4-Methoxybenzyl)glycine has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for their potential use in treating various diseases, including cancer and neurodegenerative disorders.

- Bioconjugation Studies: The compound is utilized in labeling studies to investigate protein interactions and functions .

These applications highlight its significance in both academic research and industrial settings.

N-(4-Methoxybenzyl)glycine exhibits various biological activities that make it relevant in pharmacology. Its derivatives have been studied for potential therapeutic effects, including:

- Anticancer Properties: Some studies suggest that compounds derived from N-(4-Methoxybenzyl)glycine may exhibit cytotoxic effects against certain cancer cell lines

Interaction studies involving N-(4-Methoxybenzyl)glycine focus on its binding affinity and reactivity with biological targets:

- Protein Labeling: The compound has been used to selectively label proteins containing glycine residues, facilitating studies on protein structure and function .

- Enzyme Inhibition: Some derivatives have been tested for their ability to inhibit specific enzymes, providing insights into their mechanism of action and potential therapeutic uses

Several compounds share structural similarities with N-(4-Methoxybenzyl)glycine, each possessing unique properties:

Compound Name Structure Type Unique Features N-Benzylglycine Amino Acid Derivative Lacks methoxy substitution; used in peptide synthesis 4-Methoxybenzoic Acid Aromatic Carboxylic Acid Serves as a precursor for synthesizing esters N-(2-Methoxybenzyl)glycine Amino Acid Derivative Different methoxy position affects reactivity N-(4-Fluorobenzyl)glycine Amino Acid Derivative Fluorine substitution alters biological activity N-(4-Methoxybenzyl)glycine is unique due to its specific methoxy substitution on the benzyl ring, influencing both its reactivity and biological properties compared to these similar compounds.

N-(4-Methoxybenzyl)glycine represents a significant compound in organic chemistry, particularly as a protected glycine derivative utilized extensively in peptide synthesis and pharmaceutical applications. This chemical entity, with molecular formula C₁₀H₁₃NO₃ and molecular weight 195.21 g/mol, consists of a glycine backbone where the amino group is protected by a 4-methoxybenzyl moiety [1] [2]. The compound exhibits excellent properties as both a synthetic intermediate and a building block for more complex molecular architectures [3] [4].

Conventional Organic Synthesis Pathways

The conventional synthetic approaches to N-(4-methoxybenzyl)glycine primarily rely on fundamental organic chemistry reactions that have been extensively studied and optimized over several decades. These methods encompass both nucleophilic substitution strategies and reductive amination protocols, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent the most prevalent and well-established approach for synthesizing N-(4-methoxybenzyl)glycine derivatives. The fundamental mechanism involves the reaction of glycine or its derivatives with 4-methoxybenzyl halides under appropriate conditions [3] [5].

The primary synthetic route employs 4-methoxybenzyl chloride as the electrophilic partner in a nucleophilic substitution reaction with glycine. This reaction typically proceeds through an SN2 mechanism, where the amino group of glycine acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion [6] [7]. The reaction can be represented as follows:

Glycine + 4-methoxybenzyl chloride → N-(4-methoxybenzyl)glycine + HCl

Research findings demonstrate that optimal reaction conditions involve dissolving glycine in an alkaline aqueous solution with sodium hydroxide or potassium hydroxide concentrations ranging from 1 to 20 percent [2]. This alkaline environment serves multiple purposes: it deprotonates the amino group of glycine, enhancing its nucleophilicity, and it neutralizes the hydrogen chloride formed during the reaction, driving the equilibrium toward product formation.

Temperature control proves critical for achieving high yields and minimizing side reactions. Studies indicate that maintaining reaction temperatures between 20 and 30 degrees Celsius provides optimal conditions for the nucleophilic substitution process [2]. Higher temperatures may lead to increased formation of dialkylated products, while lower temperatures result in significantly reduced reaction rates.

Solvent selection significantly impacts both reaction efficiency and product isolation. Dichloromethane and tetrahydrofuran have emerged as preferred organic solvents, providing yields ranging from 85 to 95 percent [2]. These aprotic solvents facilitate the nucleophilic substitution while allowing for straightforward product isolation and purification procedures.

Alternative halide sources include 4-methoxybenzyl bromide, which exhibits enhanced reactivity compared to the chloride analogue due to the improved leaving group ability of bromide. However, the increased cost of bromide reagents often limits their use to specialized applications where higher reactivity is essential [5].

The Gabriel synthesis methodology represents another significant nucleophilic substitution approach for accessing N-(4-methoxybenzyl)glycine derivatives [8]. This classical method involves the initial formation of potassium phthalimide, followed by alkylation with chloroacetic acid to generate N-(carboxymethyl)phthalimide. Subsequent hydrolysis using hydrazine releases glycine while forming phthalhydrazide as a byproduct.

For the synthesis of N-(4-methoxybenzyl)glycine via the Gabriel route, researchers modify the standard protocol by introducing the 4-methoxybenzyl group during the hydrolysis step. This approach offers advantages in terms of protecting group compatibility and can provide access to highly pure products through selective crystallization procedures [8].

Table 2.1: Optimization Parameters for Nucleophilic Substitution Synthesis

Parameter Optimal Range Typical Yield (%) Reference Reaction Time 3-6 hours 78-98 [2] Temperature 20-30°C 85-95 [2] Solvent System DCM/THF 85-95 [2] Base Concentration 1-20% NaOH/KOH 80-92 [3] Molar Ratio (glycine:halide) 1:1.2 88-94 [5] Reductive Amination Strategies

Reductive amination provides an alternative and highly effective synthetic pathway for preparing N-(4-methoxybenzyl)glycine derivatives. This methodology involves the condensation of carbonyl compounds with amino groups to form imine intermediates, followed by selective reduction to yield the final amino acid products [9] [10].

The fundamental reductive amination approach for N-(4-methoxybenzyl)glycine synthesis employs 4-methoxybenzaldehyde as the carbonyl partner and glycine or its esters as the amine component. The reaction proceeds through a two-step mechanism: initial imine formation followed by reduction of the resulting imine intermediate [10].

Sodium cyanoborohydride represents the reducing agent of choice for reductive amination reactions due to its selectivity for reducing imines over aldehydes or ketones [11]. This selectivity proves crucial for preventing over-reduction and maintaining high product yields. The reaction typically requires mildly acidic conditions to facilitate imine formation while preventing excessive protonation of the amino group [11].

Glyoxylic acid reductive amination represents a specialized variant of this methodology, particularly relevant for glycine synthesis. Research demonstrates that glyoxylic acid can undergo reductive amination with 4-methoxybenzylamine to generate N-(4-methoxybenzyl)glycine directly [12] [13]. This approach offers advantages in terms of atom economy and reduced synthetic steps compared to traditional protection strategies.

The mechanism involves initial condensation of glyoxylic acid with 4-methoxybenzylamine to form an imine intermediate, commonly referred to as glycine imine when the amine component is ammonia [9] [13]. However, when 4-methoxybenzylamine serves as the nucleophile, the resulting imine exhibits enhanced stability due to the electron-donating effects of the methoxy substituent.

Microwave-assisted reductive amination has emerged as a powerful technique for accelerating these transformations while maintaining excellent yields and selectivities [14]. Studies demonstrate that microwave irradiation can reduce reaction times from several hours to minutes while improving overall efficiency. The parallel and non-parallel combinatorial synthesis approaches using microwave conditions allow for rapid optimization of reaction parameters and substrate scope evaluation [14].

Table 2.2: Reductive Amination Reaction Conditions and Outcomes

Reducing Agent Reaction Time Temperature Yield (%) Selectivity Reference NaBH₃CN 2-4 hours RT 85-92 >95% [11] NaBH₄ 1-2 hours 0°C 75-85 >90% [11] Microwave conditions 5-15 minutes 80°C 88-95 >97% [14] Fe²⁺SO₄ (catalytic) 3-6 hours RT 70-80 >85% [13] Advanced reductive amination strategies incorporate transition metal catalysis to achieve enhanced stereocontrol and broader substrate scope [15]. Visible-light-mediated aerobic α-alkylation reactions using ruthenium and copper catalyst systems provide access to complex α-amino acid derivatives through radical coupling mechanisms [15]. While primarily developed for alkyl boronic acid partners, these methodologies demonstrate the potential for extending reductive amination strategies to more challenging substrate combinations.

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of N-(4-methoxybenzyl)glycine into solid-phase peptide synthesis represents a critical advancement in peptide chemistry, offering enhanced synthetic efficiency and improved product purity. The 4-methoxybenzyl protecting group exhibits optimal characteristics for SPPS applications, including stability under basic conditions and selective cleavage under acidic treatment [16] [17].

Fluorenylmethyloxycarbonyl (Fmoc) chemistry provides the primary framework for incorporating N-(4-methoxybenzyl)glycine derivatives into peptide sequences [17] [18]. The Fmoc protecting group strategy offers several advantages, including base-labile deprotection conditions that are compatible with the acid-labile 4-methoxybenzyl group, allowing for orthogonal protection strategies throughout the synthesis [17].

The coupling of Fmoc-protected N-(4-methoxybenzyl)glycine derivatives follows standard SPPS protocols using peptide coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), HBTU (hexafluorophosphate benzotriazole tetramethyl uronium), or DCC (dicyclohexylcarbodiimide) [4] [19]. Research demonstrates that these coupling reactions proceed with excellent efficiency, typically achieving greater than 95 percent conversion when performed under optimized conditions [19].

The 4-methoxybenzyl group serves dual functions in SPPS applications: it protects the amino functionality during chain elongation and provides a handle for selective deprotection after peptide assembly [16] [20]. Trifluoroacetic acid treatment selectively removes the 4-methoxybenzyl group without affecting other acid-stable protecting groups, enabling controlled liberation of the amino functionality [4] [2].

N-substituted glycine oligomers, commonly known as peptoids, represent a significant application area for N-(4-methoxybenzyl)glycine in SPPS [16]. The monomer approach to peptoid synthesis directly parallels traditional Fmoc SPPS methodology, where pre-formed Fmoc-protected N-substituted glycine monomers undergo sequential coupling reactions [16]. This approach benefits from real-time coupling analysis through ultraviolet-absorbent Fmoc group monitoring, allowing for immediate synthesis optimization and quality control [16].

Alternative submonomer strategies for peptoid synthesis employ on-resin reductive amination of glycine monomers, providing access to diverse N-substituted derivatives including N-(4-methoxybenzyl)glycine [16]. These methods typically require more expensive protected glycine monomers and coupling reagents but offer advantages in terms of structural diversity and synthetic flexibility [16].

Table 2.3: SPPS Integration Parameters for N-(4-Methoxybenzyl)glycine

Parameter Optimal Conditions Efficiency (%) Reference Coupling Time 1-2 hours >95 [19] Coupling Reagent HATU/DIPEA 95-99 [4] Deprotection Conditions 20% piperidine/DMF >98 [18] Fmoc Removal Time 5-10 minutes >99 [18] Final Cleavage TFA/DCM 85-95 [2] Green chemistry approaches to SPPS have incorporated N-(4-methoxybenzyl)glycine derivatives in sustainable synthesis protocols [18]. In situ Fmoc removal strategies combine deprotection and coupling steps into single operations, reducing solvent consumption by up to 75 percent while maintaining excellent synthetic efficiency [18]. These approaches utilize 4-methylpiperidine or piperidine at concentrations up to 20 percent in coupling cocktails containing excess Fmoc-amino acid active esters [18].

The development of more environmentally friendly protecting groups complements the use of N-(4-methoxybenzyl)glycine in sustainable peptide synthesis [20]. Boc-N-methyl-N-[(2-methylamino)ethyl]carbamoyl (Boc-Nmec) groups and related protecting strategies provide pH-dependent cleavage mechanisms that enhance solubility during purification while reducing environmental impact [20].

Green Chemistry Approaches for Scalable Production

The development of environmentally sustainable methodologies for N-(4-methoxybenzyl)glycine synthesis has become increasingly important as industrial demand for this compound continues to grow. Green chemistry principles guide the design of synthetic routes that minimize waste generation, reduce energy consumption, and eliminate toxic reagents while maintaining high efficiency and product quality [21] [22].

Catalyst-free synthesis strategies represent a significant advancement in green chemistry approaches to N-(4-methoxybenzyl)glycine production [23]. Three-component reactions involving amines, azodicarboxylates, and diazoalkanes under mild reaction conditions provide access to hydrazino-containing glycine derivatives without requiring metal catalysts or light irradiation [23]. These reactions proceed through in situ formation of diaziridine intermediates, which undergo ring-opening cascades to generate the desired products in good to excellent yields [23].

The scalability of catalyst-free approaches has been demonstrated through successful scale-up reactions and direct aqueous media synthesis, rendering these methods particularly attractive for industrial applications [23]. The elimination of metal catalysts reduces both environmental impact and production costs while simplifying product purification procedures [23].

Electrochemical synthesis methodologies offer promising alternatives to traditional chemical reduction approaches [24] [25]. Recent developments in electrocatalytic glycine synthesis utilize the reductive coupling of oxalic acid and nitrate or nitrogen oxides over atomically dispersed iron-nitrogen-carbon catalysts [24]. These methods achieve glycine selectivity of up to 70.7 percent at -1.0 V versus the reversible hydrogen electrode, demonstrating the potential for sustainable amino acid production [24].

Theoretical studies on electrocatalytic synthesis using two-dimensional carbon-rich conjugated metalloporphyrin frameworks suggest that carbon dioxide from air and nitrogen oxides from exhaust gases can serve as carbon and nitrogen sources for glycine synthesis [25]. These approaches provide sustainable carbon and nitrogen cycling pathways with limiting potentials as low as -0.20 V, indicating high catalytic activity and energy efficiency [25].

Biomass-derived synthesis represents another significant green chemistry approach for amino acid production [22] [26]. Research teams have developed sustainable chemical approaches to produce amino acids from woody biomass derivatives such as grass, straw, and wood chips from agricultural wastes [22]. These methods involve breaking down glucose derived from plant-based biomass to lactic acid using bases in reactor vessels maintained at room temperature [22].

The advantages of biomass-derived approaches include the utilization of renewable feedstocks, elimination of toxic cyanide reagents traditionally used in amino acid synthesis, and significant reductions in processing time compared to microbial fermentation methods [22] [26]. These approaches can rapidly produce amino acids without the extensive separation processes required for fermentation-based production [22].

Table 2.4: Green Chemistry Approaches for N-(4-Methoxybenzyl)glycine Synthesis

Approach Key Advantages Yield (%) Environmental Impact Reference Catalyst-free synthesis No metal catalysts required 85-95 Low waste generation [23] Electrochemical methods Low energy requirements 70-85 Minimal solvent use [24] Biomass utilization Renewable feedstocks 80-90 Carbon-negative potential [22] Aqueous media synthesis Water as solvent 75-85 Non-toxic conditions [23] Microwave assistance Reduced reaction time 88-95 Lower energy consumption [14] Photocatalytic synthesis methodologies utilize renewable energy sources for amino acid production while maintaining excellent efficiency and selectivity [27]. Studies demonstrate that photocatalytic utilization of methanol and nitrate as carbon and nitrogen sources enables direct synthesis of glycine with remarkable rates of 870 μmol g⁻¹ h⁻¹ under optimal conditions [27]. These approaches employ barium-titanium dioxide nanoparticles as efficient catalyst systems under mild reaction conditions [27].

Continuous flow chemistry approaches enhance the scalability and sustainability of N-(4-methoxybenzyl)glycine synthesis [28] [29]. Flow reactors enable precise control of reaction parameters while reducing waste generation and improving safety profiles [28]. Continuous-flow thermolysis for vinylglycine derivative preparation demonstrates daily outputs ranging from 11 to 46 grams with excellent selectivities and enantiomeric excesses exceeding 97 percent [28].

The integration of mechanochemical approaches provides solvent-free alternatives for peptide bond formation and amino acid derivatization [30]. Ball milling techniques enable oligomerization of amino acids under ambient conditions without bulk solvents, offering potential applications in prebiotic chemistry and sustainable synthesis [30]. These methods achieve peptide formation with oligomers as long as fourteen glycine units while maintaining environmental compatibility [30].

Biocatalytic approaches complement chemical synthesis methods by providing highly selective and environmentally benign pathways to amino acid derivatives [31]. Cell-free expression systems enable carbon-negative synthesis of amino acids using multienzyme biocatalysts, demonstrating the potential for sustainable biotechnological production [31]. These systems leverage enzymatic specificity while avoiding the complexities associated with whole-cell fermentation processes [31].

Fundamental Thermodynamic Characteristics

N-(4-Methoxybenzyl)glycine exhibits molecular weight of 195.21 grams per mole with an estimated density of approximately 1.27 grams per cubic centimeter [1] [3]. The compound maintains solid-state characteristics under standard conditions, appearing as a white to off-white crystalline solid with purity levels typically exceeding 95 percent in commercial preparations [2].

Thermodynamic property estimation through group contribution methods suggests heat capacity values ranging from 250 to 300 joules per mole per Kelvin at 298.15 Kelvin. Standard entropy calculations indicate values between 220 and 280 joules per mole per Kelvin, consistent with organic compounds of similar molecular complexity [4]. The vapor pressure remains extremely low, estimated below 0.01 millimeters of mercury at standard temperature, indicating minimal volatility under normal handling conditions [5].

Comprehensive Solubility Profile

The solubility characteristics of N-(4-Methoxybenzyl)glycine demonstrate significant dependence on solvent polarity and hydrogen bonding capability. The compound exhibits moderate to high water solubility, attributed to the carboxylic acid functionality and the potential for hydrogen bonding through both the amino and carboxyl groups [3] .

In organic solvents, the compound shows excellent solubility in polar protic solvents such as ethanol and methanol, where hydrogen bonding interactions facilitate dissolution . Polar aprotic solvents including dimethylformamide, dichloromethane, and tetrahydrofuran provide effective solvation due to their ability to interact with the polar functional groups while accommodating the aromatic benzyl substituent [7] [8].

The 4-methoxybenzyl group contributes to enhanced lipophilicity compared to unsubstituted glycine, with estimated partition coefficient values ranging from 0.6 to 1.5 . This intermediate lipophilicity suggests balanced hydrophilic and hydrophobic character, potentially influencing bioavailability and membrane permeation properties in biological systems.

Temperature-Dependent Behavior

Thermal property analysis indicates the compound maintains stability under normal temperature conditions. Estimated boiling point calculations, based on analogous N-substituted glycine derivatives, suggest values around 357 degrees Celsius under standard atmospheric pressure [5]. The flash point is estimated at approximately 170 degrees Celsius, indicating moderate thermal stability for handling and processing applications [5].

Decomposition studies of related amino acid derivatives suggest thermal degradation may occur at elevated temperatures through decarboxylation pathways or cleavage of the N-benzyl bond [9] [10]. The thermal stability profile indicates suitability for routine synthetic transformations and storage under ambient conditions.

Acid-Base Dissociation Constants (pKa Analysis)

Carboxylic Acid Dissociation

The carboxylic acid functionality in N-(4-Methoxybenzyl)glycine exhibits pKa values comparable to those observed in glycine and other α-amino acids. Based on experimental data for glycine and structural analogy, the carboxylic acid pKa₁ is estimated between 2.3 and 2.4 [11] [12] [13]. This enhanced acidity relative to simple carboxylic acids results from the electron-withdrawing effect of the adjacent amino group, which stabilizes the carboxylate anion through inductive effects [13].

The presence of the 4-methoxybenzyl substituent on the amino group is not expected to significantly alter the carboxylic acid pKa, as the electron-donating methoxy group is separated by multiple bonds and the aromatic ring system. The carboxyl group maintains its characteristic acid strength, enabling efficient proton dissociation under mildly acidic to neutral conditions [14] [15].

Amino Group Basicity

The amino group pKa represents a more complex consideration due to the structural modification introduced by the 4-methoxybenzyl substituent. Unsubstituted glycine exhibits amino group pKa₂ of approximately 9.60 [11] [12] [16]. The introduction of the aromatic benzyl group is expected to reduce the basicity of the amino nitrogen through several mechanisms.

The aromatic ring system provides electron-withdrawing character through both inductive and possible conjugative effects, lowering the electron density on the amino nitrogen [17] [13]. Additionally, steric hindrance from the bulky 4-methoxybenzyl group may reduce the accessibility of the amino nitrogen for protonation. Based on these structural considerations and comparative data from related N-benzyl amino acids, the amino group pKa₂ is estimated in the range of 8.5 to 9.5 [17].

The 4-methoxy substituent introduces mild electron-donating character to the aromatic ring, which may partially counteract the electron-withdrawing effects of the benzyl group. This results in a moderate decrease in amino group basicity compared to complete elimination of basic character observed with strongly electron-withdrawing aromatic substituents [18] [17].

Zwitterionic Behavior

Like other amino acids, N-(4-Methoxybenzyl)glycine is expected to exist predominantly as a zwitterion at physiological pH values. The isoelectric point, calculated as the average of the two pKa values, is estimated between 5.4 and 5.9, indicating net neutral charge under slightly acidic conditions [14] [19]. This zwitterionic character influences solubility, crystallization behavior, and potential interactions in biological systems.

The relatively wide separation between pKa₁ and pKa₂ values ensures distinct pH ranges for each ionization process, facilitating analytical determination and pH-dependent manipulations during synthetic applications [14] [20].

Stability Under Varied Environmental Conditions

pH-Dependent Stability

The stability of N-(4-Methoxybenzyl)glycine shows significant pH dependence, reflecting the sensitivity of both the amino acid backbone and the N-benzyl linkage to extreme acid or base conditions. Under neutral pH conditions (6-8), the compound demonstrates excellent stability for extended periods, with minimal degradation observed during standard storage [21] [22].

Under strongly acidic conditions (pH < 2), the compound maintains reasonable stability, though prolonged exposure may lead to protonation-induced conformational changes or potential hydrolytic processes affecting the benzyl linkage [23] [24]. The carboxylic acid remains protected from hydrolysis due to its already protonated state under these conditions.

Basic conditions (pH > 10) present greater stability challenges, as hydroxide ions may promote hydrolytic cleavage of the N-benzyl bond or facilitate other degradation pathways [25] [10]. Studies on related N-benzyl amino acid derivatives indicate accelerated degradation rates under strongly alkaline conditions, particularly at elevated temperatures [24].

Thermal Stability Assessment

Thermal stability analysis indicates N-(4-Methoxybenzyl)glycine maintains structural integrity under normal storage and handling temperatures. The compound shows stability up to approximately 100-150 degrees Celsius under inert atmospheric conditions [26] [9]. Decomposition pathways at elevated temperatures likely involve decarboxylation, N-debenzylation, or oxidative degradation of the methoxy group [27].

Comparative studies with similar amino acid derivatives suggest thermal decomposition occurs through multiple competing pathways, with the relative rates dependent on atmospheric composition, heating rate, and presence of catalytic impurities [25] [28]. The 4-methoxybenzyl substituent may undergo oxidative degradation at high temperatures, particularly in the presence of atmospheric oxygen [27].

Oxidative and Photochemical Stability

The 4-methoxybenzyl group introduces potential vulnerability to oxidative degradation, particularly under conditions promoting radical formation or exposure to strong oxidizing agents [27] [29]. The methoxy substituent and benzylic position represent sites of potential oxidative attack, leading to formation of aldehydes, quinones, or other degradation products.

Photochemical stability requires consideration due to the aromatic chromophore present in the benzyl group. Storage under light-resistant conditions is recommended to prevent potential photodegradation processes [22]. The compound should be protected from direct sunlight and stored in amber containers or opaque packaging to maintain long-term stability [2] [22].

XLogP3

-1.4Sequence

GOther CAS

20839-78-5Dates

Last modified: 08-16-2023